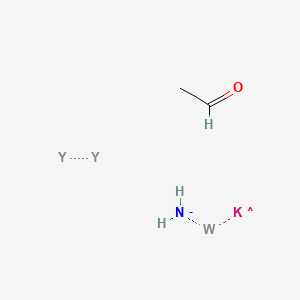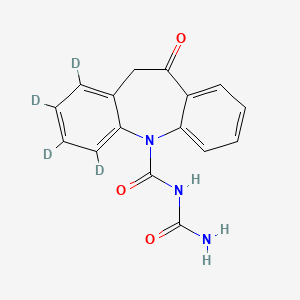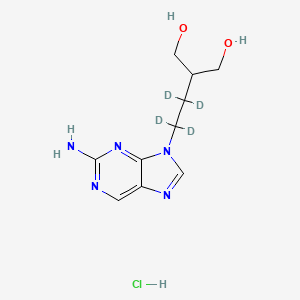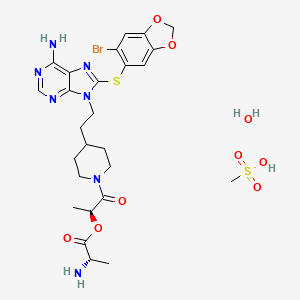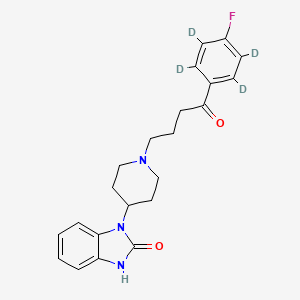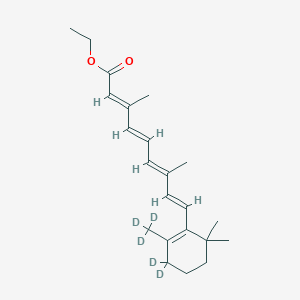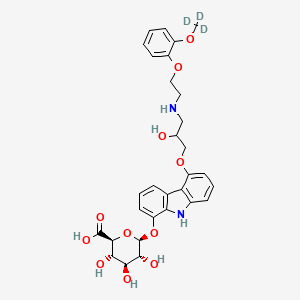
8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide: is a stable isotope-labeled compound derived from Carvedilol. It is primarily used in scientific research to study the metabolism and pharmacokinetics of Carvedilol, a non-selective beta-blocker used in the treatment of cardiovascular diseases. The compound has a molecular formula of C30H31D3N2O11 and a molecular weight of 601.616 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide involves multiple steps, starting with the deuteration of Carvedilol. The deuterated Carvedilol is then subjected to glucuronidation, where a glucuronic acid moiety is attached to the hydroxyl group at the 8th position. This process typically requires the use of glucuronosyltransferase enzymes or chemical catalysts under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required standards for research applications .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group at the 8th position is oxidized to form a ketone.
Reduction: Reduction reactions can convert the ketone back to the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide is used as a reference standard in analytical chemistry to study the metabolism of Carvedilol. It helps in identifying and quantifying the metabolites of Carvedilol in biological samples .
Biology: In biological research, the compound is used to investigate the metabolic pathways of Carvedilol. It aids in understanding how the drug is processed in the body and its interaction with various enzymes .
Medicine: The compound is valuable in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Carvedilol. This information is crucial for optimizing drug dosing and minimizing side effects .
Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for quality control of Carvedilol formulations .
Mecanismo De Acción
The mechanism of action of 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide is primarily related to its role as a metabolite of Carvedilol. Carvedilol exerts its effects by blocking beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. The glucuronidation of Carvedilol enhances its solubility and facilitates its excretion from the body. The labeled compound allows researchers to trace the metabolic pathways and understand the molecular targets and pathways involved in the drug’s action .
Comparación Con Compuestos Similares
Carvedilol: The parent compound, used as a beta-blocker in cardiovascular diseases.
Carvedilol-d3: A deuterated form of Carvedilol used in metabolic studies.
Carvedilol Glucuronide: A metabolite of Carvedilol formed by glucuronidation.
Uniqueness: 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This feature distinguishes it from other similar compounds and makes it a valuable tool in pharmacokinetic research .
Propiedades
Fórmula molecular |
C30H34N2O11 |
|---|---|
Peso molecular |
601.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-[2-hydroxy-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propoxy]-9H-carbazol-1-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C30H34N2O11/c1-39-19-8-2-3-9-20(19)40-13-12-31-14-16(33)15-41-21-10-5-7-18-23(21)17-6-4-11-22(24(17)32-18)42-30-27(36)25(34)26(35)28(43-30)29(37)38/h2-11,16,25-28,30-36H,12-15H2,1H3,(H,37,38)/t16?,25-,26-,27+,28-,30+/m0/s1/i1D3 |
Clave InChI |
VNOMSNHAOHVOPZ-HZNVIMMLSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |
SMILES canónico |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


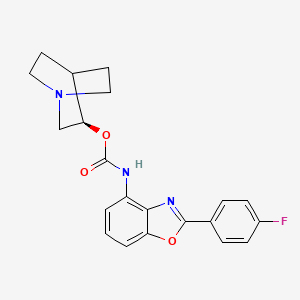
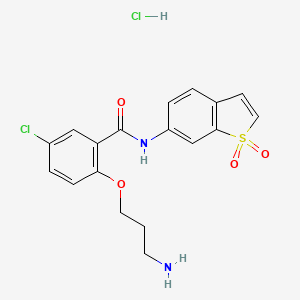
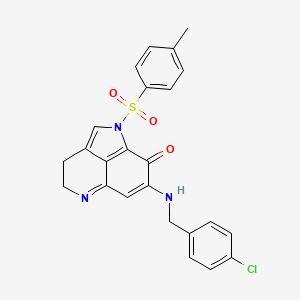
![4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol](/img/structure/B12427595.png)


